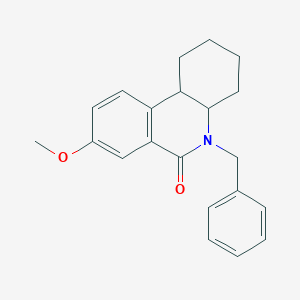![molecular formula C23H24ClN5O2 B289214 N-[4-[(4-benzyl-1-piperazinyl)carbonyl]-1-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B289214.png)
N-[4-[(4-benzyl-1-piperazinyl)carbonyl]-1-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[(4-benzyl-1-piperazinyl)carbonyl]-1-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been found to exhibit promising biological activities.
Wirkmechanismus
The mechanism of action of N-[4-[(4-benzyl-1-piperazinyl)carbonyl]-1-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide is not fully understood. However, it has been suggested that the compound may exert its biological activity by inhibiting enzymes involved in cell proliferation or by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[4-[(4-benzyl-1-piperazinyl)carbonyl]-1-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide has been found to inhibit the growth of various cancer cell lines. It has also been shown to possess antifungal activity against Candida albicans and antiviral activity against herpes simplex virus type 1. Additionally, the compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-[(4-benzyl-1-piperazinyl)carbonyl]-1-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide in lab experiments is its potential therapeutic applications. However, one limitation is that the mechanism of action of the compound is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on N-[4-[(4-benzyl-1-piperazinyl)carbonyl]-1-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide. One direction is to further investigate its mechanism of action to better understand how it exerts its biological activity. Another direction is to explore its potential as a therapeutic agent for various diseases, including cancer, fungal infections, and viral infections. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for the compound.
Synthesemethoden
The synthesis of N-[4-[(4-benzyl-1-piperazinyl)carbonyl]-1-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide involves the reaction of 2-chloro-1-(4-nitrophenyl)ethanone with hydrazine hydrate to form 2-chloro-1-(4-nitrophenyl)hydrazine. This intermediate is then reacted with benzylpiperazine and acetic anhydride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-[4-[(4-benzyl-1-piperazinyl)carbonyl]-1-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, antiviral, and anti-inflammatory activities.
Eigenschaften
Molekularformel |
C23H24ClN5O2 |
|---|---|
Molekulargewicht |
437.9 g/mol |
IUPAC-Name |
N-[4-(4-benzylpiperazine-1-carbonyl)-2-(2-chlorophenyl)pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C23H24ClN5O2/c1-17(30)26-22-19(15-25-29(22)21-10-6-5-9-20(21)24)23(31)28-13-11-27(12-14-28)16-18-7-3-2-4-8-18/h2-10,15H,11-14,16H2,1H3,(H,26,30) |
InChI-Schlüssel |
NMLYBLHQUJPWJZ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=NN1C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Kanonische SMILES |
CC(=O)NC1=C(C=NN1C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3,5-dimethylpyrazol-1-yl)-N'-[(E)-indol-3-ylidenemethyl]propanehydrazide](/img/structure/B289132.png)

![1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol](/img/structure/B289138.png)
![1-(9H-carbazol-9-yl)-3-[2-(4-ethoxybenzyl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B289139.png)







![5-benzyl-5,5a,6,7,11b,11c-hexahydrobenzo[f]furo[3,2-c]quinolin-4(3aH)-one](/img/structure/B289156.png)
![6-benzyl-6,6a,7,8,9,10,11,11a-octahydro-5H-cyclohepta[c]isoquinolin-5-one](/img/structure/B289157.png)
